2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
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Overview
Description
2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol is a complex organic compound characterized by the presence of multiple 1,2,4-triazole rings These triazole rings are known for their stability and versatility in various chemical reactions
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that triazole derivatives can interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
Triazole derivatives are known for their ability to form coordination polymers, which can exhibit various biological activities . These activities can be attributed to the interaction of the triazole ring with the active sites of enzymes or receptors .
Biochemical Pathways
It is known that triazole derivatives can interfere with a variety of biochemical processes, including enzyme activity and signal transduction .
Pharmacokinetics
The pharmacokinetic properties of triazole derivatives can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
It has been reported that coordination polymers based on triazole derivatives can exhibit luminescent sensitivity and anti-tumor activities .
Action Environment
It is known that the biological activity of triazole derivatives can be influenced by factors such as ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the Triazole Rings:
Attachment to the Phenyl Ring: The triazole rings are then attached to a phenyl ring through nucleophilic substitution reactions.
Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone, which can be achieved through various organic synthesis techniques, including Grignard reactions and reduction processes.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are essential to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole rings into more saturated heterocycles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated heterocycles.
Substitution Products: Functionalized triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential antifungal and anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new polymers and materials with enhanced stability and performance.
Comparison with Similar Compounds
Fluconazole: Another triazole-based antifungal agent.
Itraconazole: A triazole derivative used in the treatment of fungal infections.
Voriconazole: A triazole antifungal medication.
Comparison: 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol is unique due to its multiple triazole rings, which enhance its binding affinity and specificity for certain enzymes. This makes it potentially more effective in inhibiting enzyme activity compared to other triazole compounds. Additionally, its structural complexity allows for greater versatility in chemical modifications, enabling the development of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
2-[2,4-bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N12O/c30-17(4-26-10-18-6-22-26,5-27-11-19-7-23-27)15-2-1-14(28-12-20-8-24-28)3-16(15)29-13-21-9-25-29/h1-3,6-13,30H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVXFFNXVZXQII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)N3C=NC=N3)C(CN4C=NC=N4)(CN5C=NC=N5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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